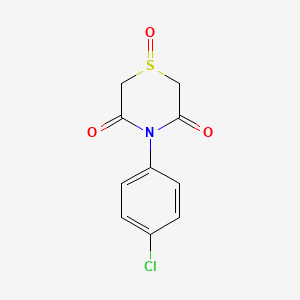![molecular formula C12H12N2O3S B2993210 2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid CAS No. 124627-82-3](/img/structure/B2993210.png)
2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid is a notable compound due to its unique structural composition and its wide range of applications in various scientific fields. This compound features a methoxyphenyl group attached to an imidazole ring, which is further connected to a sulfanyl acetic acid moiety. It exhibits diverse chemical properties, making it an important subject for both synthetic chemistry and applied research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid typically involves multi-step organic synthesis. The starting material usually involves the preparation of 1-(4-methoxyphenyl)-1H-imidazole. This can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. Subsequent thiol-based reactions introduce the sulfanyl group, followed by the formation of the acetic acid moiety through carboxylation reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up through optimized reaction conditions. These may include high-pressure catalytic hydrogenation and specialized reactors to ensure high yields and purity. Typically, industrial synthesis prioritizes efficiency and cost-effectiveness while maintaining stringent quality control measures.
化学反応の分析
Types of Reactions it Undergoes
Oxidation: This compound can undergo oxidation reactions, particularly affecting the sulfanyl group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions primarily target the imidazole ring and are performed under conditions involving reducing agents such as sodium borohydride.
Substitution: The methoxyphenyl group can participate in substitution reactions, especially nucleophilic aromatic substitutions, often utilizing reagents like sodium methoxide.
Common Reagents and Conditions Used
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium methoxide, alkyl halides.
Major Products Formed
Oxidation of the sulfanyl group generally leads to sulfoxides or sulfones.
Reduction of the imidazole ring can yield dehydrogenated imidazole derivatives.
Substitution reactions at the methoxyphenyl group can introduce various functional groups depending on the reagent used.
科学的研究の応用
2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid finds applications in several research domains:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: It is studied for its potential interactions with biological molecules and enzymes.
Medicine: Investigated for therapeutic potentials, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the manufacture of specialty chemicals and pharmaceuticals.
作用機序
The biological activity of 2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid is largely due to its interaction with specific molecular targets within cells. The imidazole ring can engage in hydrogen bonding and pi-pi interactions with enzyme active sites, thereby modulating their activity. The sulfanyl group adds to the compound's reactivity, potentially forming disulfide bonds with protein residues.
類似化合物との比較
Unique Features
Compared to other similar compounds, 2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid stands out due to its dual functional groups (imidazole and sulfanyl) combined with the methoxyphenyl group. This triad imparts distinctive chemical and biological properties not commonly found in simpler analogues.
List of Similar Compounds
2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid
2-{[1-(4-hydroxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid
2-{[1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid
Each of these analogues varies slightly in structure, leading to different chemical behaviors and biological activities.
Conclusion
This compound is a compound with a rich chemical profile and significant research potential. Its unique combination of functional groups makes it versatile for various synthetic and applied research applications, making it a valuable compound in scientific exploration.
特性
IUPAC Name |
2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-17-10-4-2-9(3-5-10)14-7-6-13-12(14)18-8-11(15)16/h2-7H,8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFGORYEWJIPFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CN=C2SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
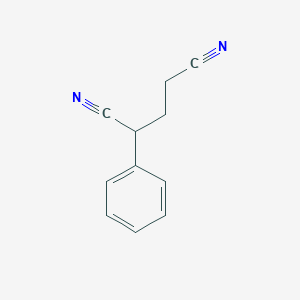

![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(pyridin-4-yl)propanenitrile](/img/structure/B2993132.png)
![(1-(4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl)piperidin-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2993136.png)
![Dimethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B2993137.png)
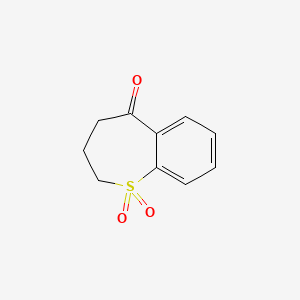
![N-(2-ethoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2993139.png)
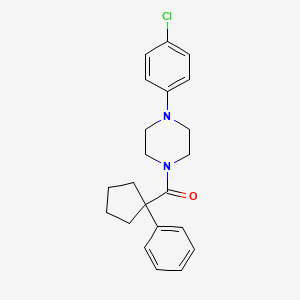
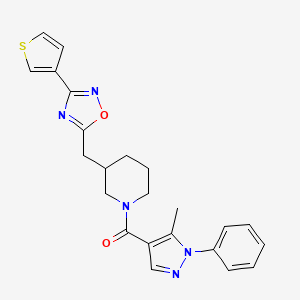
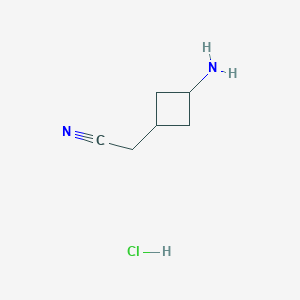
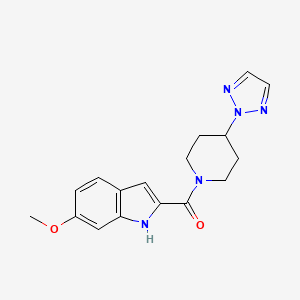
![2,5-dimethoxy-4-methyl-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2993147.png)
![Sodium 2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetate](/img/structure/B2993148.png)
